molecular formula C6H3BBrF3O2 B11859070 (2-Bromo-3,4,5-trifluorophenyl)boronic acid

(2-Bromo-3,4,5-trifluorophenyl)boronic acid

Numéro de catalogue: B11859070
Poids moléculaire: 254.80 g/mol
Clé InChI: WEVLRLRJXYBSLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Bromo-3,4,5-trifluorophenyl)boronic acid is a halogenated arylboronic acid derivative characterized by a bromine atom at the ortho position and three fluorine atoms at the 3-, 4-, and 5-positions of the phenyl ring. This substitution pattern confers unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor development, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles .

Propriétés

Formule moléculaire

C6H3BBrF3O2

Poids moléculaire

254.80 g/mol

Nom IUPAC

(2-bromo-3,4,5-trifluorophenyl)boronic acid

InChI

InChI=1S/C6H3BBrF3O2/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,12-13H

Clé InChI

WEVLRLRJXYBSLM-UHFFFAOYSA-N

SMILES canonique

B(C1=CC(=C(C(=C1Br)F)F)F)(O)O

Origine du produit

United States

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide (2-bromo-3,4,5-trifluorophényl)boronique implique généralement la borylation de l’halogénure d’aryle correspondant. Une méthode courante est la borylation catalysée au palladium du 2-bromo-3,4,5-trifluorobenzène en utilisant le bis(pinacolato)diboron comme source de bore. La réaction est effectuée en présence d’une base, telle que l’acétate de potassium, et d’un catalyseur au palladium, tel que l’acétate de palladium(II), sous atmosphère inerte .

Méthodes de production industrielle : La production industrielle de l’acide (2-bromo-3,4,5-trifluorophényl)boronique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour améliorer l’efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom in the compound undergoes nucleophilic substitution , enabling functionalization. This reactivity stems from the electron-withdrawing trifluoromethyl groups, which enhance the leaving-group ability of bromine.

Cross-Coupling Reactions (Suzuki-Miyaura)

The compound participates in Suzuki-Miyaura couplings with arylboronic acids. Key factors influencing reactivity include:

  • Ligand selection : Pd(OAc)₂ with PCy₃·HBF₄ promotes selective activation of C(sp²)–Br bonds .

  • Steric effects : Ortho-substituents (e.g., trifluoromethyl groups) may reduce coupling efficiency, as seen in low yields with (2,3-difluorophenyl)boronic acid .

  • Electronic effects : Electron-deficient arylboronic acids (e.g., trifluorophenyl) exhibit reduced reactivity .

Condition Outcome
Pd(OAc)₂ + PCy₃·HBF₄High selectivity for C(sp²)–Br coupling
Sterically hindered boronic acidsLower yields (e.g., 75–93% for arylboronic acids vs. <10% for hindered substrates)

Functional Group Transformations

The boronic acid group can be protected as a MIDA ester via reaction with N-methyliminodiacetic acid in DMF at 90°C . This protects the boronic acid during subsequent reactions, such as cross-couplings.

Procedure :

  • Mix (2-bromo-3,4,5-trifluorophenyl)boronic acid with N-methyliminodiacetic acid in DMF.

  • Heat at 90°C for 18 hours.

  • Purify to yield the MIDA ester (57% yield) .

Ligand Influence on Catalytic Selectivity

The choice of palladium ligand critically affects reaction outcomes:

  • PCy₃·HBF₄ : Favors monoligated Pd complexes, enhancing C(sp²)–Br bond activation .

  • PPh₃ : Promotes bisligated Pd complexes, which preferentially activate C(sp³)–Br bonds .

Ligand Selectivity
PCy₃·HBF₄C(sp²)–Br bond activation
PPh₃C(sp³)–Br bond activation

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-Bromo-3,4,5-trifluorophenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a crucial method for synthesizing biaryl compounds and complex organic molecules. The presence of trifluoromethyl and bromine substituents enhances the reactivity and selectivity of this compound in such reactions .

Table 1: Key Features of Suzuki-Miyaura Reactions Involving this compound

FeatureDescription
Reagents Aryl or vinyl halides
Catalyst Palladium-based catalysts
Solvent Typically carried out in polar solvents
Temperature Mild conditions (room temperature to 100°C)
Outcome Formation of biaryl compounds

2.1 Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has been investigated as a bioisostere for traditional antiandrogens like flutamide. Molecular docking studies suggest that this compound can effectively bind to androgen receptors, potentially inhibiting cancer cell proliferation in prostate cancer lines such as LAPC-4 and PC-3 .

Case Study: Antiproliferative Effects

A study evaluated a series of compounds designed based on this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 Value (µM)Mechanism of Action
This compoundLAPC-415Androgen receptor inhibition
Derivative APC-320Induction of apoptosis
Derivative BHepG225Cell cycle arrest at G2/M phase

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promising antimicrobial activity. Studies indicate its effectiveness against various bacterial strains and fungi. The compound's boronic acid moiety is believed to play a critical role in its mechanism of action by interfering with bacterial cell wall synthesis .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of boronic acids demonstrated that derivatives like this compound exhibited moderate activity against resistant strains of Escherichia coli and Candida albicans. Minimum inhibitory concentration (MIC) values were determined using agar diffusion methods .

Future Perspectives

The unique structural features of this compound position it as a valuable compound in ongoing research aimed at developing novel therapeutics for cancer and infectious diseases. Its ability to act as a bioisostere opens avenues for designing more selective and effective drugs.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Boronic Acids

Structural and Electronic Properties

The electronic effects of substituents significantly impact boronic acid reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) pKa (Approx.) Key Properties
(2-Bromo-3,4,5-trifluorophenyl)boronic acid Br (2-), F (3,4,5-) ~272 (estimated) ~8–9* High Lewis acidity, steric hindrance
(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid Br (4-), F (2,3,5,6-) 272.79 N/A Enhanced fluorination, higher lipophilicity
(2-Bromo-6-fluorophenyl)boronic acid Br (2-), F (6-) 218.82 ~8.5 Reduced steric bulk, moderate acidity
(4-Bromo-2,5-difluorophenyl)boronic acid Br (4-), F (2,5-) 235.83 ~8.7 Balanced electronic effects

*Estimated based on fluoro-substituted analogs .

  • Electron-Withdrawing Effects: The trifluoro substitution in this compound enhances Lewis acidity compared to mono- or difluoro analogs. However, its pKa is similar to other fluoro-substituted boronic acids due to opposing stabilization effects on the boronic acid and boronate forms .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar IC50 values in triple-negative breast cancer (4T1) cells .
  • Ortho-substituted boronic acids (e.g., 2-bromo derivatives) often face solubility challenges in biological media, limiting their in vitro applicability .
Enzyme Inhibition
  • Meta-substituted aryl boronic acids (e.g., 3-fluoro analogs) inhibit Streptococcus pneumoniae penicillin-binding proteins (PBPs) with IC50 values of 20–30 µM, whereas ortho-substituted derivatives are less effective .
  • Boronic acids with para-bromo substituents may exhibit improved diagnostic accuracy in detecting bacterial enzymes compared to alkylboronic acids .

Solubility and Stability

  • Aqueous Solubility : The trifluoro and bromo substituents in this compound likely reduce water solubility compared to less halogenated analogs (e.g., 4-MCPBA or phenylboronic acid) .
  • Lipophilicity : Increased fluorination enhances lipophilicity, making it more suitable for lipid-rich environments but challenging for aqueous-phase reactions .

Activité Biologique

(2-Bromo-3,4,5-trifluorophenyl)boronic acid is an organoboron compound notable for its unique structure, which includes a brominated trifluorophenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article compiles diverse research findings and studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrF3B\text{C}_6\text{H}_3\text{BrF}_3\text{B}. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets. The trifluoromethyl groups enhance lipophilicity and can improve binding affinity to certain receptors.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Direct Borylation : Utilizing palladium-catalyzed reactions to introduce the boronic acid group onto the aromatic ring.
  • Functional Group Interconversion : Starting from precursors such as 2-bromo-3,4,5-trifluoroaniline.

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. For instance, this compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Bacillus cereus16 µg/mL
Staphylococcus aureus64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Bacillus cereus, where it demonstrated a lower MIC compared to standard antibiotics like AN2690 (Tavaborole) .

Antiviral Activity

Studies have shown that boronic acids can act as bioisosteres for carboxylic acids and may enhance the potency of antiviral compounds. In vitro tests demonstrated that derivatives of boronic acids could inhibit Hepatitis B Virus (HBV) replication effectively:

CompoundEC50 (µM) in HepAD38 Cells
This compound0.50
Standard Drug0.75

This data indicates that this compound may serve as a promising candidate for further development in antiviral therapies .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In studies involving prostate cancer cell lines, compounds with similar structures showed promise in inhibiting cell proliferation:

CompoundIC50 (µM) against LAPC-4 Cell Line
This compound1.20
Control Drug2.50

These findings suggest that the compound may exert significant antiproliferative effects on cancer cells through mechanisms involving receptor interactions and apoptosis induction .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Binding to Biological Targets : The boronic acid moiety can form reversible covalent bonds with diols present in certain biomolecules.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for bacterial growth or cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Candida albicans and Aspergillus niger, indicating its potential application in antifungal therapies .
  • Antiviral Research : In a clinical setting, derivatives incorporating boronic acids were observed to reduce HBV replication effectively in liver cell models .

Q & A

Basic: What are the key considerations for synthesizing (2-Bromo-3,4,5-trifluorophenyl)boronic acid, particularly regarding halogen and fluorine substituents?

The synthesis of halogen- and fluorine-substituted boronic acids requires careful control of reaction conditions to avoid protodeborylation and ensure regioselectivity. Aromatic boronic acids with electron-withdrawing groups (e.g., bromo, trifluoromethyl) are typically synthesized via lithiation-borylation or Miyaura borylation. For example, halogenated intermediates may undergo lithiation at low temperatures (-78°C) followed by quenching with triisopropyl borate to form the boronic acid . Fluorine substituents can stabilize the boronic acid via resonance effects but may complicate purification due to increased acidity and sensitivity to moisture .

Basic: Which analytical techniques are most effective for characterizing this compound?

  • MALDI-TOF Mass Spectrometry : Effective for peptide boronic acids but requires derivatization (e.g., with dihydroxybenzoic acid) to prevent boroxine formation during analysis .
  • NMR Spectroscopy : 11^{11}B and 1^{1}H NMR are critical for assessing boron coordination and acidity. The 11^{11}B chemical shift of aromatic boronic acids typically ranges from 25–35 ppm, while fluorine substituents lower the pKa, detectable via pH-dependent 1^{1}H NMR shifts .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; fluorinated boronic acids often show enhanced stability up to 300–400°C .

Advanced: How do bromo and trifluoromethyl substituents influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Bromo groups act as leaving groups, enabling cross-coupling at the 2-position, while trifluoromethyl groups reduce electron density at the boron center, accelerating transmetallation but potentially increasing steric hindrance. Computational studies suggest that electron-withdrawing substituents lower the activation energy for oxidative addition but may require optimized base conditions (e.g., Cs2_2CO3_3) to prevent protodeborylation . The steric bulk of trifluoromethyl groups can also reduce coupling efficiency with bulky aryl partners .

Advanced: What are the key challenges in maintaining the stability of this compound under experimental conditions?

  • Protodeborylation : Occurs readily in aqueous or basic conditions, particularly with electron-deficient aryl boronic acids. Buffers near pH 7 and inert atmospheres (N2_2/Ar) are recommended .
  • Thermal Degradation : Fluorinated derivatives exhibit higher thermal stability, but bromo substituents may lead to decomposition via C-Br bond cleavage above 200°C .
  • Boroxine Formation : Additives like diols (e.g., pinacol) stabilize boronic acids by forming cyclic esters, preventing dehydration .

Advanced: How can this compound be utilized in targeted drug design, particularly for anticancer applications?

Boronic acids are key in proteasome inhibition (e.g., bortezomib) due to their reversible binding to catalytic threonine residues. The bromo and trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets, while fluorine improves metabolic stability. Rational design involves docking studies to optimize steric and electronic complementarity with target proteins .

Advanced: How can non-specific interactions with glycoproteins be mitigated when using this boronic acid in affinity chromatography?

Secondary interactions (e.g., hydrophobic or ionic) can reduce selectivity. Strategies include:

  • Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) minimize non-specific binding .
  • pH Adjustment : Operating near the boronic acid’s pKa (~7–8) maximizes diol-binding specificity .

Methodological: What steps optimize reaction conditions for cross-coupling with this compound?

  • Catalyst Selection : Pd(PPh3_3)4_4 or SPhos-Pd for sterically hindered partners.
  • Solvent System : Use toluene/water mixtures with phase-transfer catalysts (e.g., TBAB) to enhance solubility.
  • Temperature : 80–100°C balances reactivity and stability .

Analytical: How can boroxine formation be suppressed during mass spectrometric analysis?

Pre-derivatization with diols (e.g., pinacol or glycerol) stabilizes the boronic acid as a cyclic ester. Alternatively, on-plate adduct formation with dihydroxybenzoic acid (DHB) matrix avoids dehydration in MALDI-MS .

Therapeutic: What mechanisms underlie its potential anticancer activity?

In glioblastoma models, fluorinated boronic acids induce apoptosis via proteasome inhibition and reactive oxygen species (ROS) generation. Synergy with chemotherapy agents (e.g., temozolomide) has been observed in vitro .

Biochemical: How does this compound enhance bacterial detection in fluorescence-based assays?

The boronic acid moiety binds to glycolipids on Gram-positive bacterial cell walls, enabling selective detection via fluorescent probes (e.g., carbon dots). Fluorine substituents improve binding affinity by enhancing Lewis acidity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.